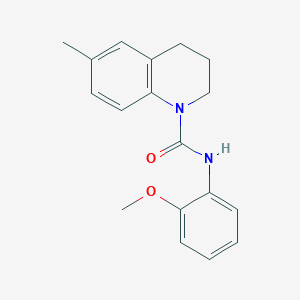
N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as MMQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. MMQ belongs to the class of quinoline derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of several key signaling pathways in the brain, including the MAPK/ERK and PI3K/Akt pathways. N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is critical for cognitive function.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has also been shown to exhibit anti-inflammatory and antioxidant effects. N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide for laboratory experiments is its relative ease of synthesis and low cost. However, one of the limitations of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide. One area of interest is the development of more potent and selective derivatives of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide that can be used to target specific signaling pathways in the brain. Another area of interest is the exploration of the potential applications of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide in other disease areas, such as cancer and cardiovascular disease. Finally, there is a need for further research into the safety and toxicity of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide in order to fully understand its potential for therapeutic use.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide can be achieved through a variety of methods, including the reaction of 2-methoxyaniline with 2,3-dichloro-5,6-dicyanobenzoquinone in the presence of a Lewis acid catalyst. Alternatively, N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide can be synthesized via the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-9-10-16-14(12-13)6-5-11-20(16)18(21)19-15-7-3-4-8-17(15)22-2/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCXIYGDYOJAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazone]](/img/structure/B5087066.png)

![4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide](/img/structure/B5087076.png)


![N~2~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5087111.png)
![3-[(4-methylphenyl)thio]-1-phenyl-2-propen-1-one](/img/structure/B5087118.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5087125.png)
![5-(methoxymethyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5087130.png)
![4-(2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5087138.png)
![ethyl 6-bromo-4-hydroxy-5-methoxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5087141.png)
![(4aS*,8aR*)-2-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)decahydroisoquinoline](/img/structure/B5087144.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)benzamide](/img/structure/B5087160.png)
![1-benzyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5087166.png)